![molecular formula C7H9F3N3OP B14432059 N-[3-(Trifluoromethyl)phenyl]phosphoric triamide CAS No. 77055-83-5](/img/structure/B14432059.png)
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide is a compound that belongs to the class of phosphoric triamidesThe presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable substance for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide typically involves the reaction of 3-(trifluoromethyl)aniline with phosphoric triamide precursors under controlled conditions. One common method includes the use of a reflux condenser and a magnetic stirring bar in a flame-dried capped round-bottom flask. The reaction is carried out in the presence of triethylamine and anhydrous toluene as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphoric triamide derivatives, while substitution reactions can produce a variety of substituted phenyl phosphoric triamides .
Applications De Recherche Scientifique
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide involves its ability to form strong hydrogen bonds with electron-rich substances such as anions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. The molecular targets and pathways involved include hydrogen bonding interactions with anions and other electron-rich species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[3-(Trifluoromethyl)phenyl]phosphoric triamide include other phosphoric triamides with different substituents on the phenyl ring, such as:
- N,N’,N’'-tris[3,5-bis(trifluoromethyl)phenyl]phosphoric triamide
- Phosphoric triamides with alkyl substituents
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high-performance materials and reagents .
Propriétés
Numéro CAS |
77055-83-5 |
|---|---|
Formule moléculaire |
C7H9F3N3OP |
Poids moléculaire |
239.13 g/mol |
Nom IUPAC |
N-diaminophosphoryl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H9F3N3OP/c8-7(9,10)5-2-1-3-6(4-5)13-15(11,12)14/h1-4H,(H5,11,12,13,14) |
Clé InChI |
ZKVJHXYEVLGYHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NP(=O)(N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)

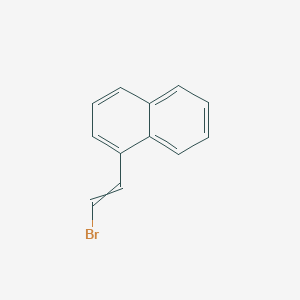

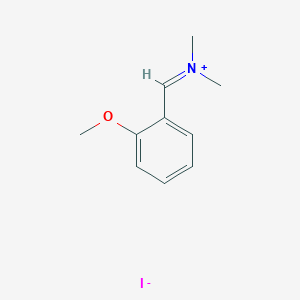
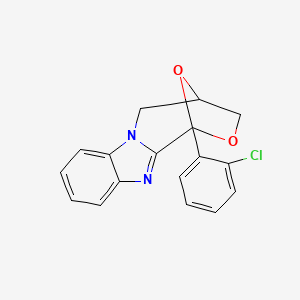
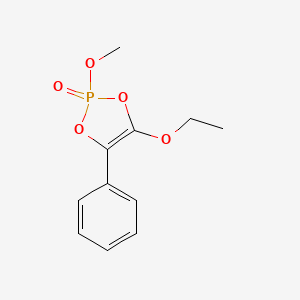
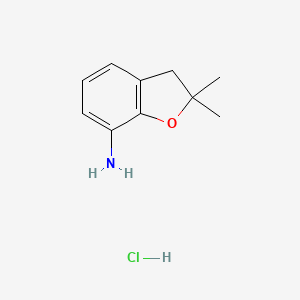

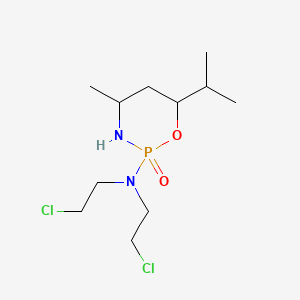
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
